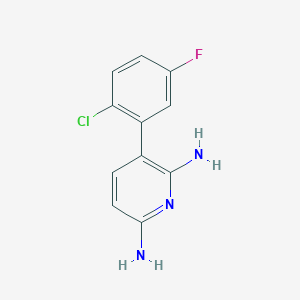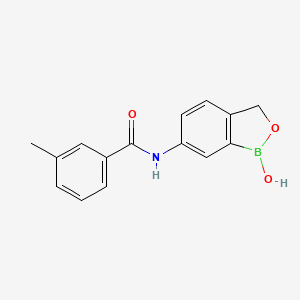
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoxaborole moiety, which is known for its biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 6-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxaborole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
科学研究应用
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme-mediated processes.
相似化合物的比较
Similar Compounds
Similar compounds include other benzoxaborole derivatives, such as:
Tavaborole: Used as an antifungal agent.
Crisaborole: Used in the treatment of eczema.
AN2690: Investigated for its antifungal properties.
Uniqueness
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is unique due to its specific structure, which combines the benzoxaborole moiety with a 3-methylbenzamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H14BNO3 |
|---|---|
分子量 |
267.09 g/mol |
IUPAC 名称 |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14BNO3/c1-10-3-2-4-11(7-10)15(18)17-13-6-5-12-9-20-16(19)14(12)8-13/h2-8,19H,9H2,1H3,(H,17,18) |
InChI 键 |
TZWVRYGWVIHAHH-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


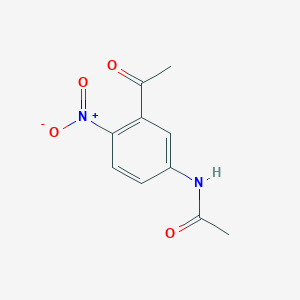
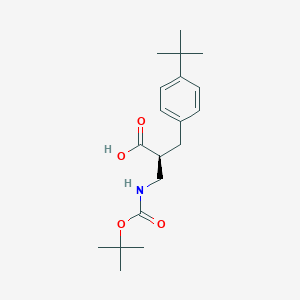
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
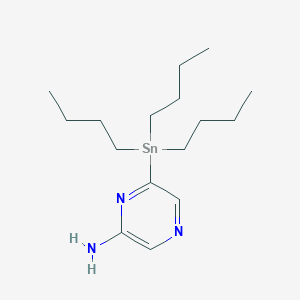
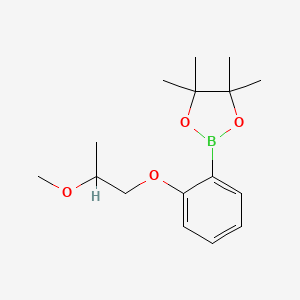
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
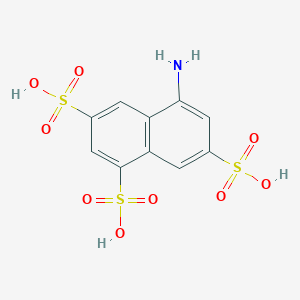
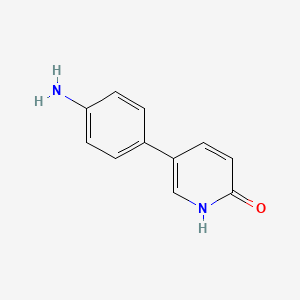
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)


